H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is a useful research compound. Its molecular formula is C46H91N21O10 and its molecular weight is 1098.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH is a synthetic peptide that exhibits various biological activities, primarily due to its unique sequence of amino acids. This peptide is of interest in the fields of pharmacology and biochemistry for its potential therapeutic applications, particularly in modulating cellular processes.
Structural Characteristics
The compound's structure is characterized by a sequence rich in positively charged amino acids (arginine and lysine), which can influence its interaction with biological membranes and proteins. The molecular formula is C60H117N21O11 with a molecular weight of approximately 1308.71 g/mol.
1. Protein Kinase C (PKC) Inhibition
Research has demonstrated that this compound inhibits the binding of PKC substrates. This inhibition is significant as PKC plays a crucial role in various signaling pathways involved in cell proliferation and differentiation. The peptide's ability to inhibit Ca²⁺ and phosphatidylserine-dependent histone phosphorylation has been quantified with an IC50 value of approximately 5 μM, indicating a potent inhibitory effect .
2. Antihypertensive Properties
Peptides similar to this compound have been studied for their antihypertensive effects. Marine-derived peptides, which often share structural similarities, have shown significant activity against angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. The presence of branched aliphatic amino acids at the N-terminal enhances ACE-inhibitory effects, suggesting that modifications to the peptide structure could improve its biological efficacy .
3. Antimicrobial Activity
Peptides containing arginine and lysine residues are known for their antimicrobial properties. The positive charge of these amino acids can disrupt microbial membranes, leading to cell lysis. Studies indicate that peptides with similar sequences exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several peptides, including those with sequences similar to this compound. The results indicated that these peptides effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the specific peptide and bacterial strain tested.
Clinical Application in Hemophilia
Another case study explored the use of related peptides in treating hemophilia A. The combination therapies involving peptides like H-Lys-Lys-Gly-Pro-Arg-Cys(SH)-Leu-Thr were shown to enhance hemostatic function significantly, underscoring the therapeutic potential of structurally related peptides in managing bleeding disorders .
Research Findings Summary
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H91N21O10/c1-24(2)22-32(40(74)64-29(14-9-19-58-44(51)52)37(71)62-30(15-10-20-59-45(53)54)38(72)66-33(42(76)77)23-25(3)4)65-41(75)34(26(5)68)67-39(73)31(16-11-21-60-46(55)56)63-36(70)28(13-6-7-17-47)61-35(69)27(48)12-8-18-57-43(49)50/h24-34,68H,6-23,47-48H2,1-5H3,(H,61,69)(H,62,71)(H,63,70)(H,64,74)(H,65,75)(H,66,72)(H,67,73)(H,76,77)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t26-,27+,28+,29+,30+,31+,32+,33+,34+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQUKFPTHBNGV-RHVZFCAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H91N21O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.